2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Overview
Description
The compound “2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate” appears to be an organic compound containing functional groups such as a dimethylamino group, a carbonyl group, a hydroxyphenyl group, and an acetate group. These functional groups suggest that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-hydroxyphenyl compound with a 2-(dimethylamino)-2-oxoethyl acetate compound. The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethylamino and hydroxyphenyl groups suggests that the compound could exhibit interesting electronic and steric effects.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its functional groups. For instance, the dimethylamino group could participate in nucleophilic substitution reactions, while the carbonyl group could be involved in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it experiences.Scientific Research Applications
Distribution and Metabolism in Organisms
- Distribution in Warm-Blooded Animals : Studies have shown the dynamics of distribution of compounds similar to 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in warm-blooded animals. These compounds are tracked in various organs and blood after administration, indicating their widespread distribution within the body (Shormanov & Pravdyuk, 2017) (Shormanov et al., 2018).
Chemical Synthesis and Properties
- Catalysis in Ester Hydrolysis : This compound has been shown to catalyze the hydrolysis of esters more effectively than some other hydroxamic acids, demonstrating its potential in chemical synthesis and industrial applications (Gruhn & Bender, 1975).
- Synthesis and Optical Properties : Its derivatives have been synthesized for studying optical properties and solvatochromic behaviors, relevant in photophysics and materials science (Khan et al., 2016).
Application in Material Science
- Photophysical Studies : Derivatives of this compound have been used in photophysical studies, exploring properties like charge transfer and solvent selectivity, which are essential for developing advanced materials and sensors (Bhattacharyya et al., 2019).
Medical Research Applications
- Photodynamic Therapy : Novel derivatives of this compound have shown promise in photodynamic therapy, a treatment method for cancer, due to their ability to generate singlet oxygen and other reactive species (Al-Raqa et al., 2017).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYXHSRNCTJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446129 | |
Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
CAS RN |
59721-16-3 | |
Record name | Benzeneacetic acid, 4-hydroxy-, 2-(dimethylamino)-2-oxoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59721-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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